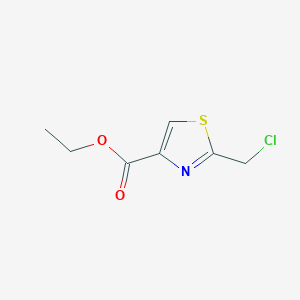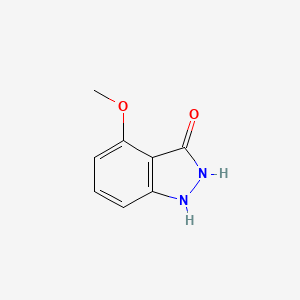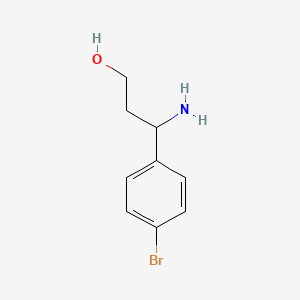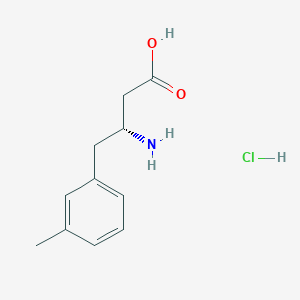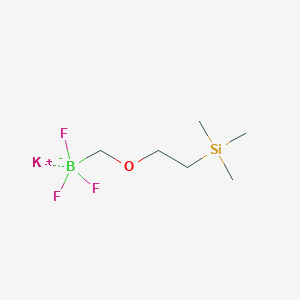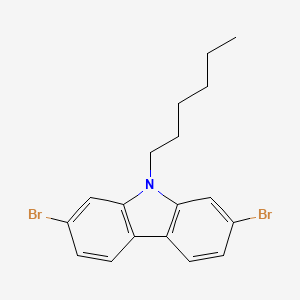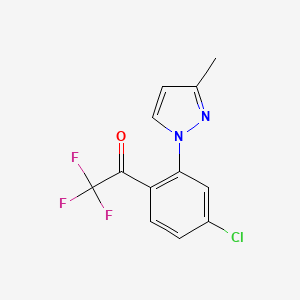
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photophysical Properties
A novel luminescent compound related to 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), has been synthesized and characterized. This compound exhibits blue and blue-violet light emission, with the emission spectra showing a significant solvent effect. This change in emission intensity and shift with varying solvent polarity demonstrates the compound's potential in applications requiring solvent-sensitive photophysical properties (Guo, Jin, & Liu, 2007).
Electroluminescent Device Applications
Research on phenanthroimidazole derivatives containing anthracene or pyrene units has shown promising results in electroluminescent device applications. These novel blue-emissive materials, which include a derivative of 9-(naphthalen-2-yl)anthracene, have demonstrated high luminescence efficiency and excellent stability, making them suitable for use in electroluminescent devices. Their electroluminescent properties have been further enhanced by doping with specific materials (Zhuang et al., 2014).
OLED Efficiency Enhancement
In the context of Organic Light Emitting Diodes (OLEDs), anthracene cored molecules including derivatives of this compound have been synthesized for use as efficiency enhancement layers (EEL). These molecules have significantly increased the external quantum efficiency of blue devices, demonstrating their utility in improving OLED performance (Lim et al., 2019).
Optoelectronic Properties
The synthesis of novel 9,10-di(naphthalen-2-yl)anthracene derivatives has been undertaken to explore potential materials for OLEDs. These derivatives exhibit properties that make them suitable for use in optoelectronic applications, particularly as blue emitters in OLEDs (Xiang et al., 2016).
Propriétés
IUPAC Name |
9-naphthalen-1-yl-10-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-2-12-25-22-26(21-20-23(25)10-1)33-29-15-5-7-17-31(29)34(32-18-8-6-16-30(32)33)28-19-9-13-24-11-3-4-14-27(24)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIALRIWXGBQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628736 | |
| Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855828-36-3 | |
| Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



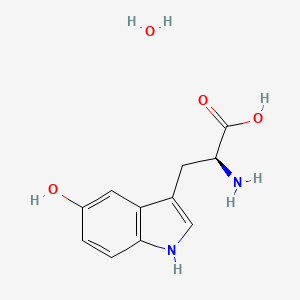
![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
